N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring and the fluorophenyl group in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a halogenated precursor and a suitable base.
Attachment of the p-Tolylthio Group: This can be done through a nucleophilic substitution reaction where a p-tolylthiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the p-tolylthio group could contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Uniqueness
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-11-2-8-14(9-3-11)24-10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXXYOZUVNBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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